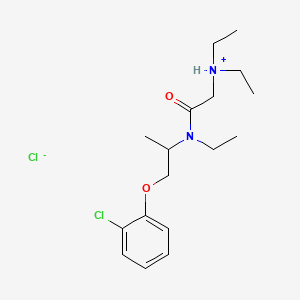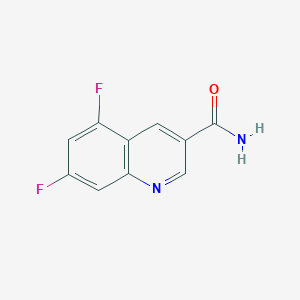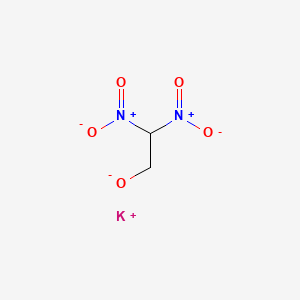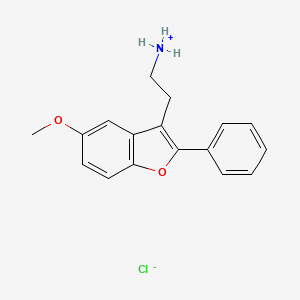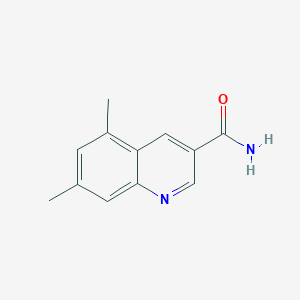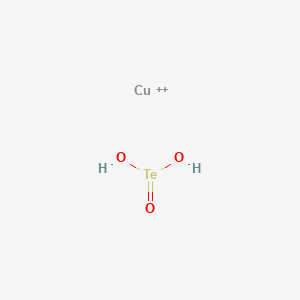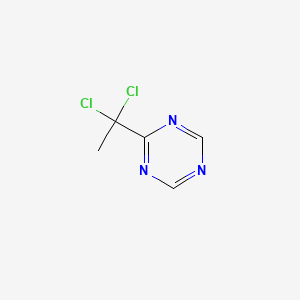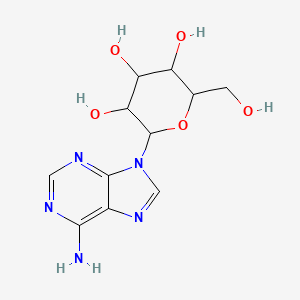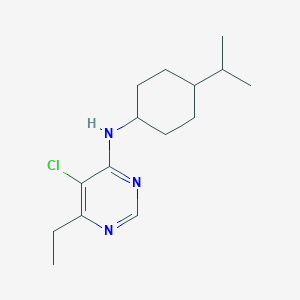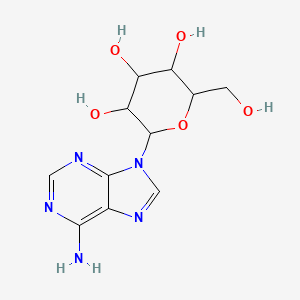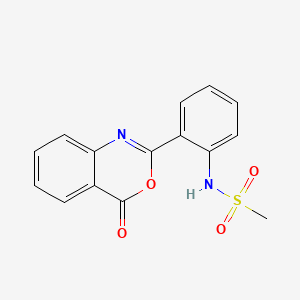
1-((alpha-Benzylphenethyl)oxy)-3-(dibutylamino)-2-propanol oxalate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((alpha-Benzylphenethyl)oxy)-3-(dibutylamino)-2-propanol oxalate salt is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzylphenethyl group, a dibutylamino group, and a propanol backbone. The oxalate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((alpha-Benzylphenethyl)oxy)-3-(dibutylamino)-2-propanol oxalate salt typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzylphenethyl Intermediate: This step involves the reaction of benzyl chloride with phenethylamine under basic conditions to form the benzylphenethyl intermediate.
Attachment of the Dibutylamino Group: The intermediate is then reacted with dibutylamine in the presence of a suitable catalyst to attach the dibutylamino group.
Formation of the Propanol Backbone: The resulting compound is further reacted with epichlorohydrin to form the propanol backbone.
Oxalate Salt Formation: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-((alpha-Benzylphenethyl)oxy)-3-(dibutylamino)-2-propanol oxalate salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction may produce benzyl alcohols.
Applications De Recherche Scientifique
1-((alpha-Benzylphenethyl)oxy)-3-(dibutylamino)-2-propanol oxalate salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and pharmacological studies.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.
Mécanisme D'action
The mechanism of action of 1-((alpha-Benzylphenethyl)oxy)-3-(dibutylamino)-2-propanol oxalate salt involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((alpha-Benzylphenethyl)oxy)-3-(diethylamino)-2-propanol oxalate salt: Similar structure but with diethylamino group instead of dibutylamino.
1-((alpha-Benzylphenethyl)oxy)-3-(dimethylamino)-2-propanol oxalate salt: Similar structure but with dimethylamino group instead of dibutylamino.
Uniqueness
1-((alpha-Benzylphenethyl)oxy)-3-(dibutylamino)-2-propanol oxalate salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dibutylamino group, in particular, may influence its solubility, stability, and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
35132-80-0 |
|---|---|
Formule moléculaire |
C28H41NO6 |
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
1-(dibutylamino)-3-(1,3-diphenylpropan-2-yloxy)propan-2-ol;oxalic acid |
InChI |
InChI=1S/C26H39NO2.C2H2O4/c1-3-5-17-27(18-6-4-2)21-25(28)22-29-26(19-23-13-9-7-10-14-23)20-24-15-11-8-12-16-24;3-1(4)2(5)6/h7-16,25-26,28H,3-6,17-22H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
LDPZVXDWPOLRRT-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC(COC(CC1=CC=CC=C1)CC2=CC=CC=C2)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


